Ethanone, 2-(benzoyloxy)-1-(2,4,6-trihydroxyphenyl)-
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Description
Ethanone, 2-(benzoyloxy)-1-(2,4,6-trihydroxyphenyl)- (also known as 2-benzoyloxybenzoic acid) is a compound of interest in scientific research due to its unique properties and potential applications. It is a white crystalline solid with a melting point of 140-142°C and is soluble in ethanol and ether. Its structure consists of a benzene ring with a hydroxyl group attached to one of the carbon atoms and a carboxylic acid group attached to the other carbon atom. It is an important intermediate for the synthesis of other compounds and has been used in a variety of research applications.
Scientific Research Applications
Intramolecular Charge Transfer (ICT) Tuning
This compound plays a significant role in donor engineering for controlling ICT interactions in donor–acceptor (D–A) molecules . The optimization of donor numbers and substitution positions can significantly influence the ICT effects, which are crucial for applications like photothermal therapy .
Photocatalytic CO2 Reduction
Modifying metal–organic frameworks with ligands related to the compound can enhance photocatalytic performance for CO2 conversion . The electron-donating nature of such compounds facilitates CO2 binding and promotes the conversion of CO2 to CO, which is vital for addressing climate change through carbon capture technologies .
Synthesis of Biologically Active Molecules
The compound is involved in the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines, which are key moieties in various natural, synthetic, and semi-synthetic chemical building blocks . These moieties have multiple therapeutic and pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory actions .
Green Chemistry Applications
It is used in a green approach for synthesizing tetrahydropyrimidines through oxidative functionalization of methyl arenes/benzyl derivatives . This process highlights the use of eco-friendly catalysts and solvent-free conditions, aligning with the principles of green chemistry .
Heterocyclic Compound Synthesis
The compound is crucial in the synthesis of 4-hydroxy-2-quinolones, which are valuable in drug research and development . These heterocycles are used to create related four-membered to seven-membered heterocycles, many of which exhibit unique biological activities .
Methodology Optimization in Chemical Synthesis
The compound’s derivatives are used to explore optimal parameters in chemical synthesis, leading to a range of products with good to excellent yields . This application is essential for the development of efficient and scalable synthetic routes in pharmaceutical manufacturing .
properties
IUPAC Name |
[2-oxo-2-(2,4,6-trihydroxyphenyl)ethyl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-10-6-11(17)14(12(18)7-10)13(19)8-21-15(20)9-4-2-1-3-5-9/h1-7,16-18H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDUTONJXJJEBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(=O)C2=C(C=C(C=C2O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408759 |
Source
|
Record name | Ethanone, 2-(benzoyloxy)-1-(2,4,6-trihydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
65982-77-6 |
Source
|
Record name | Ethanone, 2-(benzoyloxy)-1-(2,4,6-trihydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-TRIHYDROXYBENZOYLMETHYL BENZOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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